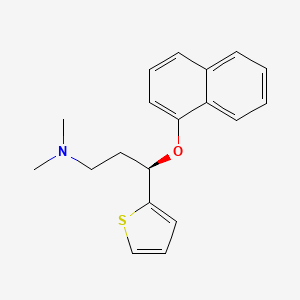
(R)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
Beschreibung
®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is a chiral compound that features a naphthyloxy group and a thienyl group attached to a propylamine backbone
Eigenschaften
Molekularformel |
C19H21NOS |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(3R)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1 |
InChI-Schlüssel |
JFTURWWGPMTABQ-GOSISDBHSA-N |
Isomerische SMILES |
CN(C)CC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine typically involves the following steps:
Formation of the Naphthyloxy Intermediate: The naphthyloxy group can be introduced through a nucleophilic substitution reaction where a naphthol derivative reacts with an appropriate halide.
Introduction of the Thienyl Group: The thienyl group can be attached via a cross-coupling reaction, such as the Sonogashira coupling, where a thienyl halide reacts with an alkyne in the presence of a palladium catalyst.
Formation of the Propylamine Backbone:
Industrial Production Methods
Industrial production of ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the naphthyloxy group, potentially leading to the formation of dihydronaphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydronaphthalene derivatives
Substitution: Substituted amines
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity
Medicine
In medicine, ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structural features make it a valuable component in the design of advanced materials for various applications.
Wirkmechanismus
The mechanism of action of ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine involves its interaction with specific molecular targets. The naphthyloxy and thienyl groups may interact with various enzymes or receptors, leading to changes in their activity. The propylamine backbone may also play a role in the compound’s overall biological activity by facilitating its binding to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine: Similar structure but lacks the chiral center.
N,N-dimethyl-3-(phenoxy)-3-(2-thienyl)propylamine: Similar structure but with a phenoxy group instead of a naphthyloxy group.
N,N-dimethyl-3-(naphthyloxy)-3-(2-furyl)propylamine: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is unique due to its chiral center, which can lead to different biological activities compared to its achiral counterparts. The combination of the naphthyloxy and thienyl groups also provides unique electronic and steric properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


